5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one
Overview
Description
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a heterocyclic compound that contains a five-membered ring with oxygen, sulfur, and nitrogen atoms
Scientific Research Applications
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential antiviral and antibacterial properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one typically involves the cyclization of appropriate precursors. One common method starts with 4-chlorobenzoic acid, which undergoes esterification with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, followed by salt formation and cyclization to yield the desired oxathiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.
Cyclization Reactions: The formation of the oxathiazole ring itself is a cyclization reaction involving the condensation of appropriate precursors.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom under suitable conditions.
Cyclization: Reagents such as hydrazine and sulfur-containing compounds are used to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the oxathiazole ring.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar structure but contains a thiadiazole ring instead of an oxathiazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Another similar compound with an oxadiazole ring, which has been studied for its antitubercular activity.
Uniqueness
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAPVFFWHRPZFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356084 | |
Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-79-8 | |
Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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